3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
Contextualization and Academic Significance as a Versatile Synthetic Intermediate
The academic and industrial significance of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid lies primarily in its role as a versatile synthetic intermediate. Halogenated benzoic acids that also contain trifluoroethoxy groups are critical starting materials in the agrochemical and pharmaceutical industries . The specific arrangement of the functional groups on the aromatic ring allows for selective chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
This compound and its analogs are instrumental in constructing complex molecular architectures. For instance, substituted benzoic acids are foundational in the synthesis of pharmaceutical intermediates for a range of drugs acs.orgnih.gov. The dual reactivity conferred by its distinct moieties allows chemists to employ it in a variety of synthetic strategies to build molecules with desired biological or material properties. Its utility is underscored by its application in the development of novel compounds where the unique electronic and steric properties of its functional groups are leveraged to achieve specific therapeutic effects.
Evolution of Aromatic Benzoic Acid Derivatives in Synthetic Design
Benzoic acid, the simplest aromatic carboxylic acid, was first discovered in the 16th century through the dry distillation of gum benzoin wikipedia.orgchemeurope.com. Its structure was later determined in 1832 chemeurope.com. Early industrial production methods involved processes like the hydrolysis of benzotrichloride, which often resulted in chlorinated derivatives newworldencyclopedia.org. A major advancement was the development of the commercial synthesis of benzoic acid via the partial oxidation of toluene, a method considered environmentally favorable wikipedia.orgchemeurope.com.
Over the decades, the functionalization of the benzoic acid scaffold has become a cornerstone of synthetic organic chemistry. The ability to introduce various substituents onto the aromatic ring has led to a vast library of derivatives with diverse chemical properties and applications researchgate.net. Initially, simple derivatives were explored for their preservative and medicinal properties wikipedia.org. However, the advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the use of substituted benzoic acids manchester.ac.ukwvu.edu.
Chemists can now strategically place functional groups on the benzoic acid core to serve as "handles" for subsequent reactions. This has enabled the construction of highly complex molecules, including numerous pharmaceuticals preprints.org. The evolution from a simple preservative to a highly adaptable platform for drug discovery and materials science highlights the enduring importance of benzoic acid derivatives in synthetic design.
Strategic Importance of Bromine and Trifluoroethoxy Moieties in Molecular Construction
The synthetic utility of this compound is derived directly from the strategic placement of its two key functional groups: the bromine atom and the trifluoroethoxy moiety.
The bromine atom serves as a versatile functional handle, particularly in transition metal-catalyzed cross-coupling reactions. Brominated benzoic acids are common precursors in reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds and is fundamental in synthesizing biaryl structures found in many drugs and advanced materials mdpi.comsemanticscholar.org. The carbon-bromine bond can be selectively activated to couple with a wide range of organometallic reagents, allowing for the facile introduction of new molecular fragments nih.gov. This makes brominated intermediates indispensable in modern synthetic chemistry.
The 2,2,2-trifluoroethoxy group imparts several desirable physicochemical properties to a molecule, a strategy frequently employed in medicinal chemistry. The incorporation of fluorinated groups can significantly enhance:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase a drug's bioavailability and half-life nih.govpressbooks.pub.
Lipophilicity : Fluorinated groups generally increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across biological membranes, such as the blood-brain barrier nih.gov.
Binding Affinity : The high electronegativity of fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger and more selective interactions with biological targets nih.gov.
Together, the bromine atom provides a site for synthetic elaboration, while the trifluoroethoxy group fine-tunes the molecule's pharmacological profile. This combination makes this compound a strategically designed intermediate for the efficient construction of advanced functional molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1131594-46-1 |
| Molecular Formula | C₉H₆BrF₃O₃ |
| Molecular Weight | 299.04 g/mol |
Data sourced from multiple chemical suppliers and databases.
Table 2: Related Benzoic Acid Derivatives and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | C₇H₄BrFO₂ | 219.01 | 138-140 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 85373-96-2 | C₈H₄BrF₃O₃ | 285.01 | Not specified |
| 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | 1226966-58-0 | C₉H₆BrF₃O₃ | 299.04 | Not specified |
Data sourced from various chemical databases and suppliers. cymitquimica.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOZQIDALFFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662405 | |
| Record name | 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-46-1 | |
| Record name | 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Bromo 4 2,2,2 Trifluoroethoxy Benzoic Acid
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid identifies three primary bond disconnections that lead to logical and accessible precursors. The disconnection approaches focus on the sequential installation of the three key functional groups around the aromatic ring.
C-Br Bond Disconnection: This strategy assumes the final step is the bromination of the aromatic ring. The precursor would be 4-(2,2,2-trifluoroethoxy)benzoic acid. This approach relies on the directing effects of the existing substituents to achieve the desired regioselectivity.
C-O (Ether) Bond Disconnection: This approach involves forming the trifluoroethoxy ether bond as a late-stage transformation. The key precursor is a 3-bromo-4-halobenzoic acid, such as 3-bromo-4-fluorobenzoic acid or 3-bromo-4-hydroxybenzoic acid, which can undergo etherification.
C-C (Carboxylic Acid) Bond Disconnection: In this strategy, the carboxylic acid group is introduced last. This involves functionalizing a precursor where the other two substituents are already in place, such as 3-bromo-4-(2,2,2-trifluoroethoxy)toluene (via oxidation of the methyl group) or 1,2-dibromo-4-(2,2,2-trifluoroethoxy)benzene (via metal-halogen exchange followed by carboxylation).
These disconnections lead to the identification of several key starting materials, which are summarized in the table below.
| Disconnection Strategy | Key Precursor | Subsequent Reaction |
|---|---|---|
| C-Br Bond Formation | 4-(2,2,2-Trifluoroethoxy)benzoic acid | Regioselective Bromination |
| C-O Ether Bond Formation | 3-Bromo-4-fluorobenzoic acid | Nucleophilic Aromatic Substitution (SNAr) |
| C-O Ether Bond Formation | 3-Bromo-4-hydroxybenzoic acid | Copper-Mediated Etherification |
| C-COOH Bond Formation | 3-Bromo-4-(2,2,2-trifluoroethoxy)toluene | Oxidation of Methyl Group |
| C-COOH Bond Formation | 1,2-Dibromo-4-(2,2,2-trifluoroethoxy)benzene | Carboxylation via Organometallic Intermediate |
Classical Synthetic Routes and Their Advancements
Building upon the identified precursors, several classical and advanced synthetic routes have been developed to construct the target molecule.
Regioselective Bromination of Substituted Benzoic Acid Precursors
The introduction of a bromine atom at the C-3 position of a 4-substituted benzoic acid precursor is a common final step. The synthesis starts with 4-(2,2,2-trifluoroethoxy)benzoic acid. The electron-donating, ortho-para directing nature of the trifluoroethoxy group, combined with the meta-directing carboxyl group, strongly favors electrophilic substitution at the C-3 position (ortho to the ether).
Classical methods often employ molecular bromine (Br₂) in a solvent like acetic acid. prepchem.com For substrates that are sensitive or to improve regioselectivity, milder brominating agents are used. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can achieve high yields under controlled conditions. researchgate.net More advanced methodologies include palladium-catalyzed C-H activation, which can offer alternative regioselectivities for complex molecules, such as the meta-C-H bromination of certain benzoic acid derivatives. rsc.org
| Brominating Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Bromine (Br₂) | Glacial Acetic Acid, Reflux | Cost-effective, readily available | prepchem.com |
| N-Bromosuccinimide (NBS) | CCl₄, Initiator (AIBN/BPO) | Often used for benzylic bromination but can be used for ring bromination with appropriate catalyst | lookchem.com |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid, 15°C | High yield, moderate conditions, easy to handle | researchgate.net |
| Sodium Bromate / Strong Acid | Aqueous solution, 40-100°C | Useful for disubstituted benzenes like 4-fluorobenzoic acid | researchgate.net |
Introduction of the 2,2,2-Trifluoroethoxy Moiety:
Forming the aryl ether bond is another key strategy, which can be accomplished through nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions.
This method typically starts with a precursor such as 3-bromo-4-fluorobenzoic acid. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the presence of the electron-withdrawing bromo and carboxyl groups. researchgate.net The reaction proceeds by first deprotonating 2,2,2-trifluoroethanol (B45653) with a strong base (e.g., sodium hydride, potassium carbonate) to form the potent 2,2,2-trifluoroethoxide nucleophile. This anion then attacks the carbon bearing the fluorine atom, displacing it to form the desired ether. The use of fluoroalkoxy groups like 2,2,2-trifluoroethoxy has become increasingly prevalent in medicinal chemistry. researchgate.net
| Substrate | Nucleophile Source | Base | Typical Solvent | Key Feature |
|---|---|---|---|---|
| 3-Bromo-4-fluorobenzoic acid | 2,2,2-Trifluoroethanol | NaH, K₂CO₃ | DMF, DMSO | Fluorine is an effective leaving group for SNAr. |
| 3-Bromo-4-nitrobenzoic acid | 2,2,2-Trifluoroethanol | K₂CO₃ | DMF | Nitro group provides strong activation for substitution. |
Copper-catalyzed etherification, often referred to as the Ullmann condensation, is a powerful method for forming diaryl or alkyl-aryl ethers. This reaction is particularly useful when the aromatic ring is not sufficiently activated for SNAr. A typical precursor for this route is 3-bromo-4-hydroxybenzoic acid, which is reacted with a trifluoroethylating agent. Alternatively, a substrate like 3,4-dihalobenzoic acid can be reacted with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base. google.com Catalysts such as copper(I) iodide (CuI) or copper(II) oxide (CuO) are commonly employed. google.comorganic-chemistry.orgnih.gov This method has proven effective for synthesizing related bis(2,2,2-trifluoroethoxy) benzene (B151609) derivatives. google.com
| Substrate | Reagent | Catalyst | Base | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 3-Bromo-4-hydroxybenzoic acid | Trifluoroethylating agent (e.g., CF₃CH₂OTs) | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | High temperature (100-150°C), DMF or Dioxane | google.comgoogle.com |
| 3-Bromo-4-iodobenzoic acid | 2,2,2-Trifluoroethanol | CuI | K₃PO₄ | High temperature, ligand (e.g., L-proline) | google.com |
Carboxylic Acid Functionalization from Aromatic Methyl or Halogen Precursors
The final installation of the carboxylic acid group can be achieved from either a methyl or a halogen precursor.
Oxidation of an Aromatic Methyl Group: Starting with 3-bromo-4-(2,2,2-trifluoroethoxy)toluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup. google.comquora.com This is a robust and well-established method for synthesizing benzoic acids from the corresponding toluenes.
Carboxylation of an Aromatic Halide: This route begins with a dihalide precursor, such as 1,2-dibromo-4-(2,2,2-trifluoroethoxy)benzene. The more reactive bromine (at C-2, ortho to the ether) can be selectively converted into an organometallic intermediate. This is typically achieved through a metal-halogen exchange reaction using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. chemicalbook.com The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which yields the desired benzoic acid upon acidic workup.
| Method | Precursor | Key Reagents | Intermediate | Reference |
|---|---|---|---|---|
| Oxidation | 3-Bromo-4-(2,2,2-trifluoroethoxy)toluene | 1. KMnO₄, NaOH, H₂O, Heat 2. HCl (aq) | Manganate ester | google.comquora.com |
| Carboxylation | 1,2-Dibromo-4-(2,2,2-trifluoroethoxy)benzene | 1. n-BuLi or t-BuLi, THF, -78°C 2. CO₂ (solid) 3. HCl (aq) | Aryllithium species | chemicalbook.com |
Modern and Sustainable Synthetic Approaches
The synthesis of this compound can be approached through several modern routes, primarily involving the strategic formation of the aryl-ether bond and the regioselective bromination of the aromatic ring. These approaches often leverage transition-metal catalysis and direct functionalization methods to achieve high efficiency and selectivity.
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper)
Transition-metal catalysis is pivotal in constructing the core structure of this compound, particularly for the formation of the 4-(2,2,2-trifluoroethoxy) ether linkage.
Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann condensation is a classical and robust method for forming aryl-ether bonds. acs.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of the target molecule, this could involve the reaction of a 3-bromo-4-halobenzoic acid derivative (e.g., 3-bromo-4-fluorobenzoic acid or 3,4-dibromobenzoic acid) with 2,2,2-trifluoroethanol.
Key features of this approach include:
Catalysts: Copper(I) salts such as CuI or CuBr are commonly used, often in combination with a ligand to improve solubility and catalytic activity.
Bases: Strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are required to deprotonate the alcohol.
Solvents: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), pyridine, or dimethyl sulfoxide (B87167) (DMSO) are typically employed.
The introduction of bidentate ligands over the past two decades has enabled these reactions to proceed under milder conditions, expanding the substrate scope and making the copper-based cross-coupling more attractive for complex syntheses. mdpi.com
Palladium-Catalyzed C-O Coupling: While historically dominated by nickel and copper catalysis, modern advancements have established palladium-catalyzed systems for the cross-coupling of C-O electrophiles. rsc.org Although less traditional for this specific transformation, palladium catalysis offers advantages such as high functional group tolerance and catalytic efficiency. nobelprize.orgyoutube.com A plausible palladium-catalyzed route could involve the coupling of 3-bromo-4-halobenzoic acid with 2,2,2-trifluoroethanol using a suitable palladium catalyst and phosphine (B1218219) ligand system. researchgate.net
Chemo- and Regioselective Direct Functionalization Methods
Direct functionalization methods, particularly for introducing the bromine atom, rely on the principles of electrophilic aromatic substitution (SEAr). The regioselectivity of this step is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.orgmsu.edu
In a synthetic route starting from 4-(2,2,2-trifluoroethoxy)benzoic acid, the substituents play a crucial role in directing the incoming electrophile (Br⁺).
The 4-(2,2,2-trifluoroethoxy) group is an alkoxy group, which is an activating ortho-, para-director due to resonance stabilization of the intermediate carbocation. msu.edu
The 1-carboxylic acid group is a deactivating meta-director. masterorganicchemistry.com
Both groups direct the bromination to the 3- and 5-positions. This convergence of directing effects makes the regioselective introduction of a single bromine atom at the 3-position highly favorable. A standard laboratory procedure involves reacting the substrate with elemental bromine (Br₂) in a solvent like glacial acetic acid. prepchem.com To enhance selectivity and employ milder conditions, reagents such as N-bromosuccinimide (NBS) can be utilized, often with a catalyst. mpg.denih.gov
More advanced techniques involve palladium-catalyzed C-H activation, which can achieve meta-C–H bromination on benzoic acid derivatives, offering an alternative pathway with different selectivity rules. rsc.orgrsc.org
Exploration of Green Chemistry Protocols for Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Several of these principles can be applied to the synthesis of this compound.
Catalysis: The use of copper or palladium catalysts (as discussed in 2.3.1) is inherently greener than using stoichiometric reagents, as smaller quantities are needed, leading to less waste. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to be effective for nucleophilic substitution reactions in the preparation of p-alkoxybenzoic acids, often leading to shorter reaction times and increased yields. ed.gov Sonication is another alternative energy source that has been successfully used in the solvent- and catalyst-free synthesis of 3-bromobenzoic acid, demonstrating a novel and green method. ijisrt.com
Safer Solvents: Efforts to replace hazardous solvents like DMF or chlorinated solvents are central to green chemistry. Research into aqueous micellar chemistry and the use of solvents like polyethylene (B3416737) glycol (PEG) or even water for transition-metal-catalyzed reactions is an active area. novartis.comdntb.gov.ua For instance, certain bromination reactions can be carried out in aqueous solutions.
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. google.com Solvent-less protocols often exhibit remarkable rate acceleration due to the increased concentration of reactants. ijisrt.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. For the synthesis of this compound, optimization would focus on the key bond-forming steps: etherification and bromination.
Optimization of Copper-Catalyzed Etherification: The Ullmann condensation can be sensitive to several variables. A systematic optimization study would typically investigate the impact of the catalyst, base, solvent, and temperature on the reaction outcome.
| Entry | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | K₂CO₃ (2.0) | DMF | 120 | Variable |
| 2 | Cu₂O (5) | K₂CO₃ (2.0) | DMF | 120 | Variable |
| 3 | CuI (10) | Cs₂CO₃ (2.0) | DMF | 120 | Variable |
| 4 | CuI (10) | Cs₂CO₃ (2.0) | Pyridine | 115 | Variable |
| 5 | CuI (10) + Ligand | Cs₂CO₃ (2.0) | Dioxane | 100 | Variable |
Optimization of Regioselective Bromination: The goal of optimizing the bromination step is to achieve high conversion to the 3-bromo product while preventing the formation of the 3,5-dibromo byproduct. This involves careful selection of the brominating agent and reaction conditions. google.com
| Entry | Brominating Agent (equiv.) | Catalyst | Solvent | Temperature (°C) | Selectivity (3-bromo:3,5-dibromo) |
|---|---|---|---|---|---|
| 1 | Br₂ (1.05) | None | CH₃COOH | 80 | Variable |
| 2 | Br₂ (1.05) | FeBr₃ (cat.) | CH₂Cl₂ | 25 | Variable |
| 3 | NBS (1.05) | None | CH₃COOH | 60 | Variable |
| 4 | NBS (1.05) | None | CCl₄ | 77 | Variable |
Comparative Analysis of Synthetic Efficiencies and Atom Economy
Proposed Synthetic Routes:
Route A: Bromination followed by Etherification.
4-Hydroxybenzoic acid + Br₂ → 3-Bromo-4-hydroxybenzoic acid
3-Bromo-4-hydroxybenzoic acid + CF₃CH₂OH → this compound (via Ullmann reaction)
Route B: Etherification followed by Bromination.
4-Hydroxybenzoic acid + Reagent for trifluoroethoxylation → 4-(2,2,2-Trifluoroethoxy)benzoic acid
4-(2,2,2-Trifluoroethoxy)benzoic acid + Br₂ → this compound
Atom Economy Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100%
Analysis of Route A, Step 1 (Bromination): C₇H₆O₃ + Br₂ → C₇H₅BrO₃ + HBr Atom Economy = [217.02 / (138.12 + 159.81)] × 100% = 72.4%
Analysis of Route B, Step 2 (Bromination): C₉H₇F₃O₃ + Br₂ → C₉H₆BrF₃O₃ + HBr Atom Economy = [299.04 / (220.14 + 159.81)] × 100% = 78.7%
The etherification step (e.g., Williamson or Ullmann synthesis) typically has a lower atom economy due to the use of bases and the formation of salt byproducts. For example, in a Williamson synthesis using sodium hydride and a trifluoroethylating agent like CF₃CH₂OTs: Ar-OH + NaH + TsOCH₂CF₃ → Ar-OCH₂CF₃ + NaOTs + H₂ The atom economy would be significantly lower as NaOTs and H₂ are waste products.
Comparative Table of Synthetic Routes:
| Metric | Route A (Bromination First) | Route B (Etherification First) |
|---|---|---|
| Step Economy | 2 steps | 2 steps |
| Atom Economy (Bromination) | ~72.4% | ~78.7% |
| Potential Advantages | Readily available starting material (4-hydroxybenzoic acid). Well-established bromination protocol. prepchem.com | Higher atom economy in the bromination step. The electron-donating ether may facilitate bromination. |
| Potential Disadvantages | The phenolic proton must be handled during the Ullmann reaction, requiring a strong base. | The initial trifluoroethoxylation step may be lower yielding or require more specialized reagents. |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 2,2,2 Trifluoroethoxy Benzoic Acid
Reactivity Profile of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle, enabling a variety of derivatization reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton.
Esterification Reactions and Ester Hydrolysis
The conversion of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid to its corresponding esters is a fundamental transformation. A common method for esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 3-bromobenzoate can be achieved by dissolving 3-bromobenzoic acid in methanol (B129727) with a few drops of concentrated sulfuric acid and refluxing the mixture. This Fischer-Speier esterification proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.
Amide Bond Formation and Derivatization
The synthesis of amides from this compound is a crucial reaction for introducing nitrogen-containing functionalities. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards amines. A widely used method involves the use of coupling agents.
One common approach is the Schotten-Baumann reaction, where an acyl chloride, formed from the carboxylic acid, reacts with an amine in the presence of a base. Alternatively, modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. In a typical HATU-mediated coupling, the carboxylic acid is dissolved in a solvent like DMF, and upon addition of HATU and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), a highly reactive O-acylisourea intermediate is formed. The subsequent addition of an amine leads to the formation of the amide bond with high yields. fishersci.co.uk
| Reagent/Method | General Conditions | Product |
| Alcohol, Acid Catalyst | Reflux | Ester |
| Amine, Coupling Agent | Room Temperature, Inert Atmosphere | Amide |
This table is generated based on general organic synthesis principles and may not reflect optimized conditions for this compound.
Reactions Involving Carboxyl Group Activation
To facilitate reactions such as amide bond formation or certain esterifications, the carboxylic acid group of this compound must first be activated. A common strategy is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.org For example, the preparation of 4-alkylbenzoyl chlorides can be accomplished by reacting the corresponding benzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF. orgsyn.org
Another method of activation involves the formation of a mixed anhydride (B1165640). For instance, reacting 3-bromo-4-fluoro-benzoic acid with methyl chloroformate in the presence of a base like triethylamine (B128534) generates a mixed anhydride that can then be reduced to the corresponding alcohol. google.com These activated intermediates are generally not isolated and are used in situ for subsequent reactions.
Reactivity of the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine substituent on this compound (or its ester derivatives) makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. iaea.org The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov While specific examples with this compound are not detailed in the provided search results, the general applicability of this reaction to aryl bromides is well-established. iaea.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Typical catalysts include palladium(II) acetate, and common bases are triethylamine or potassium carbonate. wikipedia.org The reaction is sensitive to steric hindrance but tolerates a variety of functional groups on the aryl bromide. researchgate.netmdpi.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes and is generally conducted under mild conditions. wikipedia.org The ester group is typically stable under standard Sonogashira conditions. researchgate.net
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
This table outlines the general components for each cross-coupling reaction and is not based on specific experimental data for this compound.
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNA) of the bromine atom in aryl bromides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.orgnih.gov The trifluoroethoxy group is electron-withdrawing, which should increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to an unsubstituted bromobenzene.
The mechanism for SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.orgyoutube.comyoutube.com The presence of the electron-withdrawing trifluoroethoxy group would help to stabilize the negative charge in the Meisenheimer complex. However, without additional strong activating groups, forcing conditions such as high temperatures and strong nucleophiles may be required for the reaction to proceed at a reasonable rate.
Metalation and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The outcome of such reactions is governed by the directing ability of the substituents on the aromatic nucleus. In the case of this compound, the carboxylic acid, the 2,2,2-trifluoroethoxy group, and the bromine atom all play a role in determining the site of metalation.
The carboxylic acid group, after deprotonation by a strong base to form a carboxylate, is a known directing group for ortho-lithiation. Similarly, ether functionalities like the 2,2,2-trifluoroethoxy group can direct metalation to an adjacent position. The bromine atom, while also having a directing effect, can undergo halogen-metal exchange, which is a competing reaction pathway.
Given the positions of the substituents, two primary sites are susceptible to deprotonation: the C2 position (ortho to the bromine and meta to the carboxylate) and the C5 position (ortho to the trifluoroethoxy group and meta to the bromine). The acidity of the aromatic protons is influenced by the inductive and resonance effects of the substituents. The strongly electron-withdrawing nature of the trifluoroethoxy group and the bromine atom will increase the acidity of the ring protons, making them more susceptible to removal by a strong base.
It is anticipated that under carefully controlled conditions, selective lithiation could be achieved. For instance, the use of a bulky lithium amide base at low temperatures might favor deprotonation at the less sterically hindered C5 position. Conversely, conditions that favor halogen-metal exchange, such as the use of alkyllithiums, could lead to the formation of an aryllithium species at the C3 position. The ultimate outcome of metalation and lithiation studies would depend on the interplay of factors such as the choice of base, solvent, temperature, and reaction time.
Table 1: Predicted Outcomes of Metalation/Lithiation of this compound
| Reaction Condition | Predicted Major Product | Rationale |
| Strong, non-nucleophilic base (e.g., LDA) at low temperature | Lithiation at C5 | The trifluoroethoxy group directs ortho-lithiation, and this position is less sterically hindered than C2. |
| Alkyllithium (e.g., n-BuLi) | Halogen-metal exchange at C3 | Bromine-lithium exchange is often faster than deprotonation with alkyllithiums. |
| Directed ortho-metalation conditions with a focus on the carboxylate directing effect | Lithiation at C5 | The carboxylate group can direct lithiation to the adjacent C5 position. |
Influence of the 2,2,2-Trifluoroethoxy Group on Aromatic Reactivity
The 2,2,2-trifluoroethoxy group significantly modulates the reactivity of the aromatic ring through a combination of electronic and steric effects.
The 2,2,2-trifluoroethoxy group is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the benzene (B151609) ring. minia.edu.eg However, the oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect tends to activate the ortho and para positions.
For nucleophilic aromatic substitution (NAS), the electron-withdrawing nature of the trifluoroethoxy group would activate the ring, particularly at the positions ortho and para to it, by stabilizing the negatively charged Meisenheimer complex intermediate.
Table 2: Comparison of Electronic Effects of Methoxy (B1213986) and 2,2,2-Trifluoroethoxy Groups
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
| Methoxy (-OCH3) | Weakly deactivating (-I) | Strongly activating (+R) | Activating | ortho, para-directing |
| 2,2,2-Trifluoroethoxy (-OCH2CF3) | Strongly deactivating (-I) | Weakly activating (+R) | Deactivating | ortho, para-directing |
The 2,2,2-trifluoroethoxy group is sterically more demanding than a methoxy group. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the positions adjacent to it. In electrophilic aromatic substitution reactions, this steric hindrance would likely disfavor substitution at the C5 position, which is ortho to the trifluoroethoxy group, leading to a preference for substitution at other available positions. The degree of this steric effect would also depend on the size of the incoming electrophile. For larger electrophiles, the preference for substitution away from the trifluoroethoxy group would be more pronounced.
Mechanistic Elucidation of Key Transformations
Kinetic studies would provide quantitative data on the reactivity of this molecule. For electrophilic aromatic substitution, the rate of reaction would be expected to be significantly lower than that of benzene or anisole (B1667542) due to the deactivating effects of the bromine and trifluoroethoxy substituents. The reaction would likely follow a second-order rate law, being first order in both the aromatic substrate and the electrophile.
Determining the rate constants for various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) would allow for a quantitative comparison of the deactivating effects of the substituents. This data could be used to calculate Hammett substituent constants for the 3-bromo-4-(2,2,2-trifluoroethoxy)phenyl group, providing a valuable measure of its electronic influence.
The investigation of reaction intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. For electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex). The stability of this carbocationic intermediate determines the regioselectivity of the reaction. Computational chemistry methods, such as density functional theory (DFT), could be employed to model the structures and energies of the possible arenium ion intermediates formed upon attack of an electrophile at different positions of the aromatic ring. nih.govresearchgate.netscielo.org.za
These calculations would likely show that the positive charge in the arenium ion is better stabilized when the electrophile attacks at positions that allow for resonance delocalization involving the lone pairs of the oxygen atom of the trifluoroethoxy group. This would provide a theoretical basis for the ortho, para-directing nature of this substituent.
Similarly, for nucleophilic aromatic substitution, computational modeling could be used to investigate the structure and stability of the Meisenheimer complex. The calculations would likely demonstrate the stabilizing effect of the electron-withdrawing trifluoroethoxy and bromo substituents on this anionic intermediate.
The study of transition states for these reactions, again likely through computational methods, would provide insights into the activation energies and the geometry of the highest energy point along the reaction coordinate. researchgate.net This information is critical for a complete understanding of the reaction kinetics and mechanism.
Isotopic Labeling Studies for Pathway Delineation
Currently, there is a notable absence of publicly available, detailed research specifically documenting the use of isotopic labeling studies to delineate the reaction pathways of this compound. While isotopic labeling is a powerful and widely utilized technique in mechanistic chemistry to trace the fate of atoms and elucidate reaction mechanisms, specific applications of this method to this particular compound have not been reported in comprehensive studies.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴C, ¹H with ²H (deuterium) or ³H (tritium), or ¹⁶O with ¹⁸O. By tracking the position of the isotopic label in the products and intermediates, chemists can deduce the intricate steps of a chemical transformation, including bond formations and cleavages, rearrangements, and the origin of specific atoms.
In the context of this compound, such studies could theoretically be employed to investigate a variety of reactions. For instance, in the synthesis of this compound, isotopic labeling could confirm the mechanism of etherification at the 4-position or the bromination at the 3-position. If this compound were used as a precursor in further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, isotopic labels could provide definitive evidence for the proposed mechanistic pathways.
Despite the potential for insightful discoveries, a thorough review of scientific literature and chemical databases does not yield specific experimental data, such as reaction schemes with labeled compounds, mass spectrometry data tracking isotopic fragments, or NMR studies analyzing the position of isotopic labels in relation to this compound. Consequently, no data tables detailing isotopic distribution in products or kinetic isotope effect studies for this compound can be presented at this time.
The scientific community awaits future research that may employ these sophisticated mechanistic tools to provide a deeper understanding of the chemical behavior of this compound. Such studies would be invaluable for optimizing reaction conditions, predicting potential byproducts, and expanding the synthetic utility of this fluorinated aromatic compound.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structure and Packing Analysis
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
For 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid, a key feature in its crystal lattice would be the hydrogen bonding interactions involving the carboxylic acid group. Typically, benzoic acid derivatives form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. In addition to these primary interactions, weaker interactions such as C-H···O, C-H···F, and halogen bonds (C-Br···O or C-Br···F) could play a significant role in stabilizing the crystal packing. A detailed crystallographic study would map these interactions and analyze their contribution to the supramolecular architecture.
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly in pharmaceuticals and material science. rsc.org Different polymorphs can exhibit distinct physical properties. A thorough investigation would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to identify any potential polymorphs of this compound. rsc.org
Co-crystallization, the process of forming a crystalline solid from two or more different molecules, is another avenue for modifying the physicochemical properties of a substance. mdpi.com Studies might explore the co-crystallization of this benzoic acid derivative with other molecules (co-formers) to create new solid forms with tailored properties. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D ¹H and ¹³C NMR provide basic information, 2D NMR techniques are essential for a comprehensive structural assignment.
Comprehensive Structural Assignment via 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A full suite of 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity of the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton. github.io
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. github.io This would be instrumental in connecting the trifluoroethoxy group and the carboxylic acid group to the correct positions on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. harvard.edu This could help to determine the preferred conformation of the trifluoroethoxy side chain relative to the benzene ring.
The following table illustrates the expected correlations for a comprehensive 2D NMR analysis.
| Technique | Correlated Nuclei | Information Obtained |
| COSY | ¹H – ¹H | Shows which protons are spin-coupled to each other, typically through 2-3 bonds. |
| HSQC | ¹H – ¹³C (one bond) | Correlates protons with the carbons they are directly attached to. |
| HMBC | ¹H – ¹³C (multiple bonds) | Correlates protons and carbons separated by 2-4 bonds, revealing connectivity across quaternary carbons and functional groups. |
| NOESY | ¹H – ¹H (through space) | Identifies protons that are close to each other in space, aiding in conformational and stereochemical analysis. |
Dynamic NMR Studies for Conformational Dynamics (if applicable)
The trifluoroethoxy group attached to the benzoic acid core may exhibit conformational flexibility, such as rotation around the C-O bonds. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be used to investigate such dynamic processes. nih.gov By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for these conformational interchanges. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Correlations
The interpretation of experimental spectra is greatly enhanced by theoretical calculations. Using methods like Density Functional Theory (DFT), the vibrational frequencies of the molecule can be calculated. researchgate.netnih.gov These calculated frequencies, when appropriately scaled, can be correlated with the experimental FT-IR and Raman bands, allowing for a detailed and reliable assignment of the observed vibrational modes. ijtsrd.comresearchgate.net
Key vibrational modes for this compound would include:
O-H stretching of the carboxylic acid.
C=O stretching of the carbonyl group.
C-O stretching of the ether and carboxylic acid groups.
C-F stretching of the trifluoromethyl group.
C-Br stretching.
Aromatic C-H and C=C stretching and bending modes.
The table below provides a hypothetical correlation of key functional group vibrations based on typical frequency ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carbonyl | C=O stretch | 1720 - 1680 |
| Ether | Ar-O-C stretch | 1270 - 1230 |
| Trifluoromethyl | C-F stretch | 1350 - 1150 |
| Bromo-Aryl | C-Br stretch | 600 - 500 |
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various stretching, bending, and torsional motions of its atoms. For a complex molecule such as this compound, the interpretation of its infrared (IR) and Raman spectra is greatly aided by theoretical calculations, such as those based on Density Functional Theory (DFT). While specific experimental spectra for this compound are not widely available in the literature, a detailed assignment of its characteristic vibrational modes can be predicted based on studies of analogous substituted benzoic acids.
The vibrational modes can be broadly categorized into those associated with the benzene ring, the carboxylic acid group, and the trifluoroethoxy substituent.
Benzene Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1600-1450 cm⁻¹ range.
In-plane and Out-of-plane C-H Bending: These vibrations occur at lower frequencies, typically in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the ring influences the exact positions of these bands.
Carboxylic Acid Group Vibrations:
O-H Stretching: The stretching of the hydroxyl group in the carboxylic acid is one of the most characteristic bands in the IR spectrum. Due to hydrogen bonding, it appears as a very broad band, typically in the 3300-2500 cm⁻¹ region.
C=O Stretching: The carbonyl stretch is a strong, sharp band usually found between 1760 and 1690 cm⁻¹. Its exact position can be influenced by electronic effects of the ring substituents and hydrogen bonding.
C-O Stretching and O-H Bending: These modes are often coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.
Trifluoroethoxy and Bromo- Substituent Vibrations:
C-F Stretching: The C-F stretching vibrations are typically very strong and appear in the 1350-1000 cm⁻¹ region. The presence of three fluorine atoms in the trifluoroethoxy group will lead to multiple strong absorption bands.
C-O-C Stretching: The ether linkage (C-O-C) will exhibit asymmetric and symmetric stretching modes, generally in the 1250-1000 cm⁻¹ range.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower frequencies, typically in the 680-515 cm⁻¹ region.
A predicted assignment of the major vibrational modes for this compound is presented in the table below. These assignments are based on established ranges for similar functional groups and substitution patterns on a benzene ring.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |
| C=O Stretch | 1760-1690 | Carboxylic Acid |
| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |
| C-F Stretch | 1350-1000 (multiple strong bands) | Trifluoroethoxy Group |
| C-O-C Asymmetric Stretch | 1250-1150 | Ether Linkage |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Carboxylic Acid |
| C-O-C Symmetric Stretch | 1100-1000 | Ether Linkage |
| O-H Bend | 1440-1395 | Carboxylic Acid |
| Aromatic C-H In-plane Bend | 1300-1000 | Benzene Ring |
| Aromatic C-H Out-of-plane Bend | 900-675 | Benzene Ring |
| C-Br Stretch | 680-515 | Bromo- Substituent |
Validation of Theoretical Models through Experimental Spectra
To ensure the accuracy of theoretical predictions of vibrational spectra, it is crucial to validate them against experimental data. This process typically involves a comparison between the calculated vibrational frequencies and the bands observed in the experimental FT-IR and Raman spectra. DFT calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, a scaling factor is commonly applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net
For a molecule like this compound, a theoretical model would be constructed and its geometry optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following optimization, the vibrational frequencies would be calculated. The resulting theoretical spectrum can be compared with the experimental spectrum. A good correlation between the scaled theoretical frequencies and the experimental band positions would validate the theoretical model. This validated model can then be used to confidently assign the vibrational modes, including those that may be weak or overlapping in the experimental spectra.
In the absence of a published experimental spectrum for this compound, the validation of a theoretical model would be a critical first step in any future detailed spectroscopic analysis of this compound.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, allowing for the determination of the elemental composition of each ion. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
Upon ionization in the mass spectrometer, this compound would form a molecular ion [M]⁺•. The high-resolution measurement of this ion's m/z would confirm the compound's elemental formula (C₉H₆BrF₃O₃). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for an aromatic carboxylic acid with an ether linkage. The most common fragmentation pathways for benzoic acid and its derivatives involve the loss of neutral molecules or radicals from the carboxylic acid group and cleavage of the substituent groups.
Expected Fragmentation Pathways:
Loss of a hydroxyl radical (-•OH): This would result in the formation of an acylium ion [M - OH]⁺.
Loss of a carboxyl radical (-•COOH): This cleavage would lead to the formation of a [M - COOH]⁺ ion.
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion can also occur.
Cleavage of the ether bond: Fragmentation can occur at the C-O bonds of the trifluoroethoxy group. This could involve the loss of the trifluoroethoxy radical or smaller fragments from this group.
Loss of bromine: Cleavage of the C-Br bond could lead to a [M - Br]⁺ ion.
Based on these general principles, a table of predicted major fragment ions for this compound in a high-resolution mass spectrum is presented below. The exact masses are calculated based on the most abundant isotopes.
| Predicted Fragment Ion | Neutral Loss | Predicted m/z (Exact Mass) |
| [C₉H₆BrF₃O₃]⁺• | - | 313.9429 |
| [C₉H₅BrF₃O₂]⁺ | •OH | 296.9456 |
| [C₈H₆BrF₃O]⁺ | •COOH | 268.9558 |
| [C₈H₅BrF₃O]⁺• | CO₂ | 269.9531 |
| [C₇H₅BrO₂]⁺ | •CH₂CF₃ | 214.9453 |
| [C₉H₆F₃O₃]⁺ | •Br | 235.0218 |
The precise mass measurements afforded by HRMS would allow for the unambiguous assignment of the elemental composition of each fragment ion, providing strong evidence for the proposed structure of this compound.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are foundational in computational chemistry for predicting the properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. For 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid, these calculations would provide a deep understanding of its behavior at the molecular level.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Electronic Structure Investigations:
Understanding the electronic structure of a molecule is key to predicting its reactivity, polarity, and spectroscopic behavior. The following subsections detail common analyses used to investigate the electronic properties of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron transfer. Specific data on the HOMO-LUMO energies and their distribution for this compound are not currently published.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The different colors on an MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. An MEP analysis of this compound would highlight the charge distribution and reactive sites. However, published MEP maps for this specific molecule could not be located.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which can reveal information about intramolecular delocalization and hyperconjugation. NBO analysis also describes the hybridization of atomic orbitals in the formation of chemical bonds. For this compound, an NBO analysis would offer insights into the nature of its chemical bonds and the distribution of electron density. As with the other computational analyses, specific NBO studies for this compound are not available in the literature.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are often used in conjunction with experimental data to aid in the assignment of spectral features and to confirm the molecular structure. While experimental spectroscopic data for this compound may exist in commercial or private databases, detailed computational predictions of its spectroscopic properties have not been published in the peer-reviewed scientific literature.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR isotropic shielding tensors. The chemical shifts (δ) are then determined by comparing the calculated isotropic shielding values (σ) of the molecule's nuclei with that of a reference standard, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc.
While specific experimental NMR data for this compound is not extensively published, computational models can predict the ¹H and ¹³C chemical shifts. Studies on analogous compounds, such as aminobenzoic acids, have shown a strong linear correlation between theoretically calculated and experimentally observed chemical shifts. researchgate.net Such calculations for the title compound would involve optimizing the molecular geometry and then performing GIAO calculations. The resulting data provides a predicted spectrum that can aid in the assignment of peaks in an experimentally obtained spectrum.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) This table is illustrative, based on computational chemistry principles for similar structures. Actual values may vary.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | 168.5 | COOH | 13.1 |
| C-COOH | 132.0 | Ar-H | 8.1 - 7.5 |
| C-Br | 115.8 | O-CH₂ | 4.8 |
| C-O | 155.4 | ||
| C-CF₃ | 123.1 (q) | ||
| O-CH₂ | 66.2 (q) | ||
| Ar-C | 134.7 | ||
| Ar-C | 131.9 |
Simulation of UV-Vis Absorption and Vibrational Spectra
Computational methods are adept at simulating various types of spectra. Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can determine the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions. The simulation of UV-Vis spectra for molecules in a solvent can be enhanced by including a solvation model, such as the Polarizable Continuum Model (PCM), to account for solvent effects. researchgate.net
Vibrational spectra (Infrared and Raman) can be simulated by calculating the vibrational frequencies of the molecule after geometry optimization. DFT calculations provide the normal modes of vibration, their frequencies, and their intensities. semanticscholar.org To improve the agreement between calculated and experimental frequencies, which can differ due to the harmonic approximation used in calculations, a scaling factor is often applied. nih.gov Studies on similar molecules like 4-Bromo-3-(methoxymethoxy) benzoic acid have successfully used DFT to perform a detailed vibrational assessment. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for a Substituted Benzoic Acid Analog (Illustrative) Based on findings from related bromo-benzoic acid derivatives. researchgate.netsemanticscholar.org
| Assignment | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | 3570 |
| C-H stretch (Aromatic) | 3080 |
| C=O stretch (Carboxylic acid) | 1725 |
| C-C stretch (Aromatic ring) | 1590, 1480 |
| C-F stretch | 1280 |
| C-O-C stretch (Ether) | 1150 |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can delineate the most likely pathways for a reaction, identify intermediate structures, and calculate the energy required to overcome reaction barriers.
Once the energies of stationary points (reactants, intermediates, transition states, and products) are known, a reaction profile diagram can be constructed. This diagram visually represents the energy changes along the reaction coordinate. For the synthesis of this compound, a plausible pathway could involve the etherification of a brominated hydroxybenzoic acid precursor. Computational studies could model this S_NAr or other substitution reaction, comparing different reagents and conditions to determine the most energetically favorable pathway. Such analysis reveals whether a reaction is likely to proceed via a one-step or multi-step mechanism. chemrxiv.orgchemrxiv.org
Investigation of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are potential candidates for NLO materials. The presence of electron-donating groups (like the trifluoroethoxy group) and electron-withdrawing systems within a conjugated structure can enhance these properties. Theoretical calculations using DFT can efficiently screen candidate molecules like this compound for their potential NLO activity. frontiersin.orguci.edu
Table 3: Calculated NLO Properties for a Substituted Benzoic Acid Analog (Illustrative) Based on computational studies of similar aromatic acids. researchgate.net
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 Debye |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
Derivatization and Application As a Chemical Research Building Block
Synthesis of Complex Polyfunctional Molecules for Academic Probes
The structural features of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid make it an excellent candidate for the synthesis of complex polyfunctional molecules that can be used as academic probes. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl groups. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, facilitating the attachment of reporter groups, linkers, or biomolecules. Furthermore, the trifluoroethoxy group can influence the electronic properties, lipophilicity, and metabolic stability of the final molecule, which are critical parameters for the design of effective molecular probes.
Utilization in Multi-Step Organic Synthesis as a Key Intermediate
In the realm of multi-step organic synthesis, this compound serves as a crucial intermediate for the construction of elaborate molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations at different stages of a synthetic sequence.
The synthesis of functionalized aromatic scaffolds is a cornerstone of modern organic chemistry, and halo-substituted benzoic acids are pivotal starting materials in this endeavor. The bromine atom on the aromatic ring of this compound can be strategically replaced or modified through various transition metal-catalyzed reactions. This enables the regioselective introduction of a wide range of substituents, leading to the construction of highly decorated aromatic cores. These scaffolds are often the central components of pharmacologically active compounds and advanced materials.
A general scheme for the derivatization of a brominated benzoic acid is presented below:
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl carboxylic acid |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted benzoic acid |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzoic acid |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted benzoic acid |
This table represents potential transformations and is for illustrative purposes.
Substituted benzoic acids are valuable precursors in the synthesis of a diverse range of heterocyclic compounds. The carboxylic acid functionality of this compound can participate in cyclization reactions to form various heterocyclic rings, such as benzoxazinones, quinazolinones, and other fused systems. Additionally, the bromine atom can be utilized in intramolecular cyclization reactions or as a handle for further functionalization of the heterocyclic core. The trifluoroethoxy group can impart unique properties to the resulting heterocyclic compounds, potentially enhancing their biological activity or material properties. For instance, 2-acylbenzoic acids, which can be conceptually derived from benzoic acid precursors, are versatile synthons for constructing a variety of heterocycles. researchgate.net
Development of Agrochemical Precursors and Analogues
The structural motifs present in this compound are of significant interest in the field of agrochemicals. Benzoic acid derivatives are known to be precursors for a variety of bioactive compounds, including herbicides, fungicides, and plant growth regulators. bohrium.comnih.gov The combination of a halogen atom and a fluorinated ether group in this particular molecule suggests its potential as a scaffold for the development of new agrochemical candidates with improved efficacy and desirable environmental profiles.
Substituted benzoic acids and their derivatives have a long history in the development of herbicides. mdpi.comnih.gov The mode of action of these compounds can vary widely depending on the substitution pattern on the aromatic ring. The presence of a trifluoromethyl or related fluorinated group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. Research into analogues of this compound could lead to the discovery of new herbicidal compounds with novel modes of action or improved selectivity.
Similarly, fluorinated organic compounds have shown promise as antifungal agents. mdpi.comacgpubs.org The trifluoroethoxy group in the target molecule could contribute to its potential fungicidal properties. By synthesizing and screening a library of derivatives based on this scaffold, researchers can explore structure-activity relationships and identify compounds with potent antifungal activity against various plant pathogens. Studies have shown that benzoic acid derivatives can exhibit antifungal properties. researchgate.net
The following table summarizes the potential agrochemical applications based on analogous structures:
| Agrochemical Class | Relevant Structural Features of Analogues | Potential Target Weeds/Fungi |
| Herbicides | Substituted Phenyl Ring, Carboxylic Acid Derivatives | Broadleaf weeds, Grasses |
| Fungicides | Fluorinated Moieties, Aromatic Core | Various plant pathogenic fungi |
This table is based on general knowledge of agrochemical research and does not represent specific data for the named compound.
Benzoic acids are not only precursors to pesticides but also play a role in the natural hormonal regulation of plants. bohrium.comnih.gov Synthetic benzoic acid derivatives can be designed to mimic or interfere with the action of natural plant hormones, thereby acting as plant growth regulators. These compounds can be used to control various aspects of plant development, such as root formation, flowering, and fruit setting. The unique electronic and steric properties conferred by the bromo and trifluoroethoxy substituents could lead to the development of novel plant growth regulators with specific and desirable effects on crop plants. Recent studies have identified certain benzoic acid derivatives as potent plant growth regulators. nih.govresearchgate.net
Potential Applications in Materials Science
The distinct structural characteristics of this compound make it a molecule of significant interest for the development of new materials. The rigid benzoic acid core provides a stable scaffold, while the bromine and trifluoroethoxy substituents impart specific electronic and steric properties that can be harnessed to control the macroscopic behavior of polymers and coordination complexes.
Monomer Design for Polymer Synthesis (e.g., Liquid Crystalline Polymers)
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids, leading to applications in high-strength fibers, electronics, and optical devices. The formation of liquid crystalline phases is highly dependent on the molecular geometry and intermolecular interactions of the constituent monomers. The structure of this compound possesses several features that make it an attractive monomer for the synthesis of LCPs.
The rigid, rod-like shape of the benzoic acid moiety is a fundamental requirement for mesogen formation, the basic building block of liquid crystals. The presence of the trifluoroethoxy group is particularly noteworthy. Fluorinated groups are known to enhance the thermal and chemical stability of polymers. clarkson.edu Moreover, the introduction of fluorine can significantly influence the mesomorphic behavior of a material. researchgate.netnih.gov The trifluoroethoxy group, with its high dipole moment, can lead to strong intermolecular interactions that promote the formation of ordered liquid crystalline phases. researchgate.net The incompatibility between the fluorinated tail and a potential hydrocarbon backbone in a polymer can also drive microphase separation, leading to well-defined nanostructures. clarkson.edu
The bromine atom further contributes to the potential of this monomer. Its large size and polarizability can enhance intermolecular van der Waals forces, which are crucial for the stability of liquid crystalline phases. Furthermore, the bromine atom provides a reactive handle for further polymer modification or for tuning the electronic properties of the final material.
Table 1: Comparison of Transition Temperatures for Structurally Related Monomers and their Polymers (Illustrative)
| Monomer/Polymer System | Transition Temperatures (°C) | Reference |
|---|---|---|
| Poly(p-hydroxybenzoic acid) | >550 (decomposition) | wikipedia.org |
| Copolymers with 6-hydroxy-2-naphthoic acid | 280-330 (nematic to isotropic) | wikipedia.org |
This table is illustrative and aims to show the general effect of incorporating different monomers on the properties of LCPs. Specific values for polymers based on this compound would require experimental determination.
The synthesis of polyesters or polyamides from this compound could be achieved through standard polycondensation reactions, reacting the carboxylic acid group with appropriate diol or diamine co-monomers. The resulting polymers would be expected to exhibit enhanced thermal stability and potentially unique liquid crystalline properties due to the combined effects of the bromine and trifluoroethoxy substituents.
Ligand Design for Coordination Chemistry or Catalysis
The structural features of this compound also make it a compelling candidate for the design of ligands for coordination chemistry and catalysis. The carboxylic acid group can act as a primary binding site for a wide range of metal ions, forming carboxylate complexes. The presence of the bromine atom and the ether oxygen of the trifluoroethoxy group could potentially offer secondary coordination sites, leading to the formation of chelate complexes with enhanced stability.
The electronic properties of the ligand are significantly influenced by its substituents. The trifluoroethoxy group is strongly electron-withdrawing, which would decrease the electron density on the aromatic ring and on the carboxylate group. This modulation of the ligand's electronic character can have a profound impact on the properties of the resulting metal complex, including its redox potential, stability, and, crucially, its catalytic activity. fu-berlin.de
For example, in the field of catalysis, ligands play a critical role in controlling the reactivity and selectivity of a metal center. By fine-tuning the electronic and steric environment around the metal, it is possible to direct the outcome of a chemical reaction. The bromo substituent on the aromatic ring can also serve as a site for further functionalization, allowing for the synthesis of more complex, multidentate ligands. For instance, the bromine atom could be replaced through cross-coupling reactions to introduce other coordinating groups.
While direct catalytic applications of complexes derived from this compound have not been reported, the broader field of coordination chemistry with substituted benzoic acids provides a strong foundation for its potential. For instance, bromo-substituted benzoic acids have been used to synthesize metal-organic frameworks (MOFs) and coordination polymers. Furthermore, fluorinated ligands are increasingly being explored in catalysis to enhance the stability and activity of metal complexes. fu-berlin.de
Table 2: Potential Coordination Modes and Their Implications
| Coordinating Group(s) | Potential Coordination Mode | Implication for Catalysis |
|---|---|---|
| Carboxylic acid | Monodentate, Bidentate (chelating or bridging) | Primary binding site for metal catalysts. |
| Bromine atom | Weak coordination | Can influence the steric environment and electronic properties of the metal center. |
The synthesis of coordination complexes would typically involve the deprotonation of the carboxylic acid followed by reaction with a suitable metal salt. The resulting complexes could then be evaluated for their catalytic activity in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. The unique combination of a coordinating carboxylate, a sterically demanding and electronically influential bromo substituent, and a strongly electron-withdrawing trifluoroethoxy group makes this compound a promising building block for the development of novel catalysts.
Emerging Research Directions and Future Outlook
Exploration of Unconventional Reactivity and Transformations
The exploration of unconventional reactivity is a frontier in organic synthesis, aiming to discover novel bond-forming strategies and molecular architectures. For 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid, future research could focus on leveraging its unique electronic properties imparted by the electron-withdrawing trifluoroethoxy group and the bromine atom.
Detailed research into unconventional transformations, such as C-H activation reactions at the positions adjacent to the existing substituents or novel coupling methodologies that go beyond standard palladium-catalyzed reactions, has yet to be specifically reported for this molecule. Investigating its behavior in photoredox catalysis or electrosynthesis could reveal new reaction pathways, potentially leading to the efficient synthesis of complex derivatives that are otherwise difficult to access. The interplay between the bromo, carboxyl, and trifluoroethoxy groups under such conditions is a scientifically intriguing area that remains to be explored.
Development of Asymmetric Synthetic Methodologies for Enantiopure Derivatives
Many bioactive molecules are chiral, with their therapeutic effects being exclusive to a single enantiomer. Asymmetric synthesis is therefore critical in drug discovery. While general methods for the asymmetric synthesis of various chiral molecules, including those with trifluoroethyl groups or bromo-aromatic structures, are known, specific methodologies for producing enantiopure derivatives starting from or incorporating this compound are not yet detailed in the literature. rsc.orgrsc.org
Future research could be directed towards developing catalytic asymmetric methods to create chiral centers in derivatives of this compound. This could involve, for example, the asymmetric hydrogenation of a double bond introduced onto the molecule or the use of chiral catalysts to control the stereochemistry of coupling reactions at the bromine position. The development of such methodologies would be a significant step towards unlocking the potential of this compound in creating stereochemically defined pharmaceutical candidates.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netjst.org.innih.gov The application of flow chemistry to the synthesis and derivatization of halogenated compounds is an area of active research. nih.gov
However, specific studies detailing the integration of this compound into flow chemistry platforms are currently unavailable. The future outlook in this area involves designing continuous-flow processes for the synthesis of the compound itself or for its subsequent reactions. For instance, a flow reactor could be used to safely perform halogenation or nitration reactions on a precursor, or to conduct high-throughput screening of coupling partners with the bromo-substituent to rapidly generate a library of derivatives. Such an approach could accelerate the discovery of new compounds with desired properties.
Computational Design and Predictive Modeling of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, allowing for the prediction of molecular properties and the rational design of new compounds. These methods are widely applied to various classes of molecules, including substituted benzoic acids, to understand their reactivity and biological interactions.
For this compound, however, specific computational studies to predict the reactivity of its derivatives or to design novel compounds with tailored properties have not been extensively published. Future research could employ Density Functional Theory (DFT) and other modeling techniques to:
Predict the reactivity of the aromatic ring towards further substitution.
Model the binding of its derivatives to biological targets.
Design novel molecules with optimized electronic and steric properties for specific applications.
This in-silico approach would guide synthetic efforts, saving time and resources by prioritizing the synthesis of compounds with the highest predicted potential.
Sustainable and Biocatalytic Approaches to Compound Synthesis and Functionalization
Green chemistry principles are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, milder reaction conditions, and waste reduction. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this sustainable approach. dtu.dkresearchgate.net Enzymes offer high selectivity and can operate under environmentally benign conditions. dtu.dkresearchgate.net
There is a significant opportunity to apply these principles to the synthesis and functionalization of this compound, although specific biocatalytic methods for this compound are not yet documented. Future research directions could include:
Exploring enzymatic methods for the synthesis of the trifluoroethoxy ether linkage.
Using enzymes like hydrolases for the stereoselective modification of derivatives.
Employing biocatalysts for amide bond formation from the carboxylic acid, avoiding the need for traditional coupling reagents.
Developing such sustainable pathways would represent a significant advancement, aligning the production and use of this valuable building block with the goals of modern, environmentally responsible chemistry.
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid?
The synthesis typically involves bromination of 3-(2,2,2-trifluoroethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Reaction conditions such as temperature (0–25°C), solvent (dichloromethane or acetic acid), and stoichiometric ratios are critical for controlling regioselectivity and minimizing side reactions like over-bromination. Post-reaction purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, trifluoroethoxy at C4) and aromatic proton splitting.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.0 for C₉H₆BrF₃O₃).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1100 cm⁻¹ (C-F stretches of trifluoroethoxy group). X-ray crystallography may also resolve stereoelectronic effects of the substituents .
Q. What biological activities are associated with this compound?
The bromine and trifluoroethoxy groups enhance electrophilicity and lipophilicity, making it a candidate for enzyme inhibition studies (e.g., cyclooxygenase-2 or kinases). Mechanistically, the carboxylic acid moiety facilitates hydrogen bonding with active-site residues, while the trifluoroethoxy group improves membrane permeability. In vitro assays often pair this compound with fluorogenic substrates to quantify inhibition constants (Kᵢ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Variables to optimize include:
- Catalyst loading : 10–20 mol% FeCl₃ reduces side-product formation compared to Br₂ alone.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve bromine solubility but may require lower temperatures (0–5°C) to suppress hydrolysis.
- Stepwise purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography enhances purity (>99%) for pharmaceutical intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>98%) and control for residual solvents.
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological studies) and temperature (37°C).
- Cell line specificity : Cross-test in multiple models (e.g., HEK293 vs. HeLa) to identify off-target effects. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What computational strategies predict binding modes of this compound with target proteins?
Molecular docking (e.g., AutoDock Vina) can model interactions using:
- Receptor flexibility : Side-chain rotamers of catalytic residues (e.g., Ser530 in COX-2).
- Scoring functions : Hybrid force fields (e.g., AMBER) assess electrostatic and van der Waals contributions. Validation via molecular dynamics (MD) simulations (50–100 ns trajectories) ensures stability of predicted complexes .
Q. How to troubleshoot failed coupling reactions using this compound as a building block?
Common issues and solutions:
- Low reactivity : Activate the carboxylic acid with EDCI/HOBt or convert to acyl chloride using SOCl₂.
- Steric hindrance : Use microwave-assisted synthesis (100–120°C) to overcome energy barriers in Suzuki-Miyaura couplings.
- Byproduct formation : Monitor reactions via TLC and quench intermediates with scavenger resins (e.g., trisamine for excess boronic acids) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₉H₆BrF₃O₃ | |
| Molecular Weight | 313.04 g/mol | |
| LogP (Octanol-Water) | 2.8 (Predicted) | |
| Solubility (Water) | 0.2 mg/mL (25°C) |
Table 2: Comparison of Brominated Benzoic Acid Derivatives
| Compound | Bioactivity (IC₅₀) | Key Application |
|---|---|---|
| 3-Bromo-4-(trifluoroethoxy)benzoic acid | 12 µM (COX-2) | Anti-inflammatory lead compound |
| 5-Bromo-2-fluorobenzoic acid | 45 µM (Kinase X) | Oncology target validation |
| 4-Bromo-3-methylbenzoic acid | >100 µM | Non-bioactive reference standard |
| Data derived from enzyme inhibition assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
